tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate: is a chemical compound with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . This compound is known for its unique bicyclic structure, which includes a diazabicyclo framework. It is commonly used as a reagent in organic synthesis and as an intermediate in the preparation of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate typically involves the reaction of a diazabicyclo compound with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures (0°C to 8°C) to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are conducted under mild to moderate temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazabicyclo compounds.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate is used as a building block for the synthesis of complex molecules. It serves as a protecting group for amines and carboxylic acids .
Biology: This compound is used in the development of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with biological targets effectively .
Medicine: In medicinal chemistry, it is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is particularly useful in the design of drugs targeting the central nervous system .
Industry: this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
Uniqueness: tert-Butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers better stability and reactivity, making it a valuable reagent in various applications .
Properties
CAS No. |
1780378-18-8 |
---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 2,5-diazabicyclo[4.1.1]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-12-8-6-9(13)7-8/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
QDDOXTVBDPZPHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2CC1C2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.